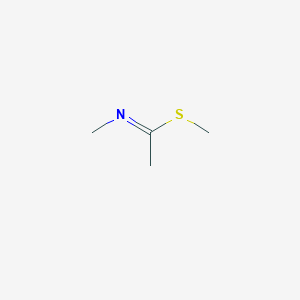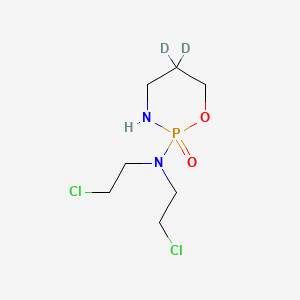
5,5'-Dideuterocyclophosphamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Dideuterocyclophosphamide is a deuterated analog of cyclophosphamide, a well-known chemotherapeutic and immunosuppressive agent. The incorporation of deuterium atoms at specific positions in the molecule can alter its metabolic pathways and pharmacokinetics, potentially leading to improved therapeutic profiles and reduced side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dideuterocyclophosphamide involves the base-catalyzed deuterium exchange of 3-hydroxypropionitrile, followed by medium pressure catalytic hydrogenation to yield 1-amino-2,2-dideuteropropan-3-ol . This intermediate is then subjected to further chemical transformations to produce the final compound.
Industrial Production Methods: While specific industrial production methods for 5,5’-Dideuterocyclophosphamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring stringent quality control to maintain the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-Dideuterocyclophosphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various deuterated metabolites, which can have different biological activities and pharmacokinetic profiles compared to the non-deuterated analogs .
Applications De Recherche Scientifique
5,5’-Dideuterocyclophosphamide has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.
Biology: Investigated for its potential to alter metabolic pathways and reduce toxicity in biological systems.
Medicine: Explored as a chemotherapeutic agent with potentially improved efficacy and reduced side effects due to altered metabolism.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mécanisme D'action
The mechanism of action of 5,5’-Dideuterocyclophosphamide involves its conversion to active metabolites in the liver. These metabolites, such as phosphoramide mustard, alkylate DNA, leading to the inhibition of DNA synthesis and cell division. The incorporation of deuterium atoms can slow down the metabolic activation, potentially reducing the formation of toxic by-products and enhancing the therapeutic index .
Comparaison Avec Des Composés Similaires
Cyclophosphamide: The non-deuterated analog, widely used in chemotherapy.
4,4’-Dideuterocyclophosphamide: Another deuterated analog with different deuterium substitution positions.
Ifosfamide: A structural analog with similar therapeutic applications.
Uniqueness: 5,5’-Dideuterocyclophosphamide is unique due to its specific deuterium substitution, which can significantly alter its metabolic pathways and pharmacokinetics. This can lead to improved therapeutic outcomes and reduced side effects compared to its non-deuterated and other deuterated analogs .
Propriétés
Numéro CAS |
59720-09-1 |
|---|---|
Formule moléculaire |
C7H15Cl2N2O2P |
Poids moléculaire |
263.10 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-5,5-dideuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i1D2 |
Clé InChI |
CMSMOCZEIVJLDB-DICFDUPASA-N |
SMILES isomérique |
[2H]C1(CNP(=O)(OC1)N(CCCl)CCCl)[2H] |
SMILES canonique |
C1CNP(=O)(OC1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)

![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)

![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)
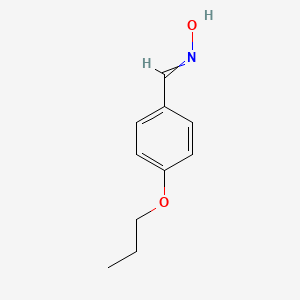
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)
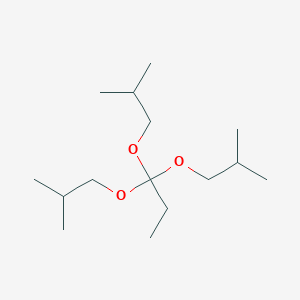
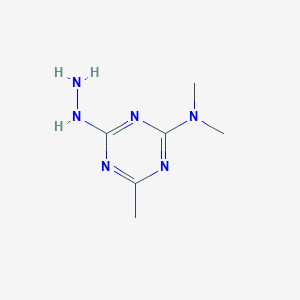
![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)
stannane](/img/structure/B14597048.png)
